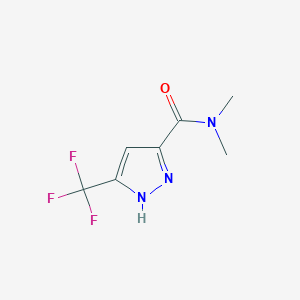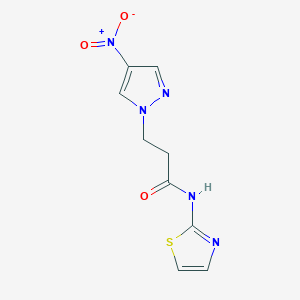![molecular formula C17H20N4O4S B280007 ethyl 5-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B280007.png)
ethyl 5-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate, also known as TAK-659, is a chemical compound that belongs to the class of pyrazole carboxamides. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key enzyme in the B-cell receptor signaling pathway. This pathway plays a crucial role in the development and survival of B-cells, which are immune cells that produce antibodies to fight infections. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Mécanisme D'action
BTK is a non-receptor tyrosine kinase that is essential for B-cell development and activation. BTK is activated by the binding of antigens to the B-cell receptor, leading to the phosphorylation of downstream targets and the activation of various signaling pathways, including the PI3K/AKT and NF-κB pathways. BTK inhibition by ethyl 5-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate blocks the downstream signaling of the B-cell receptor, leading to the suppression of B-cell activation, proliferation, and survival. This compound also has immunomodulatory effects, such as the inhibition of cytokine production and the modulation of T-cell function.
Biochemical and Physiological Effects:
This compound has been shown to have potent and selective inhibition of BTK in both biochemical and cellular assays. This compound has also demonstrated good pharmacokinetic properties, such as high oral bioavailability, good tissue penetration, and long half-life. In preclinical studies, this compound has shown significant antitumor activity in various models of B-cell malignancies, with minimal toxicity to normal tissues. This compound has also shown immunomodulatory effects in preclinical models of autoimmune diseases and inflammatory disorders, such as rheumatoid arthritis and lupus.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl 5-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate in lab experiments include its potency and selectivity as a BTK inhibitor, its good pharmacokinetic properties, and its potential as a therapeutic agent for B-cell malignancies, autoimmune diseases, and inflammatory disorders. The limitations of using this compound in lab experiments include its limited availability and high cost, as well as the need for further studies to determine its safety and efficacy in clinical trials.
Orientations Futures
There are several future directions for the research and development of ethyl 5-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate. One direction is to conduct clinical trials to evaluate the safety and efficacy of this compound in patients with B-cell malignancies, autoimmune diseases, and inflammatory disorders. Another direction is to investigate the mechanism of action of this compound in more detail, including its effects on other signaling pathways and immune cells. Additionally, future studies could explore the potential of combining this compound with other drugs to enhance its therapeutic efficacy and overcome drug resistance.
Méthodes De Synthèse
The synthesis of ethyl 5-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate involves several steps, starting from commercially available starting materials. The first step is the preparation of the intermediate compound 5-(aminomethyl)-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, which is obtained by the reaction of ethyl 5-(chloromethyl)-1-methyl-1H-pyrazole-3-carboxylate with ammonia. The second step is the coupling of the intermediate with 3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, using standard peptide coupling reagents such as HATU or EDC. The final product, this compound, is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
Ethyl 5-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate has been extensively studied in preclinical models of B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has shown potent and selective inhibition of BTK, leading to the suppression of B-cell receptor signaling, cell proliferation, and survival. This compound has also demonstrated synergy with other drugs commonly used in the treatment of B-cell malignancies, such as venetoclax, rituximab, and lenalidomide.
Propriétés
Formule moléculaire |
C17H20N4O4S |
|---|---|
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
ethyl 5-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C17H20N4O4S/c1-3-25-17(24)10-8-11(21(2)20-10)15(23)19-16-13(14(18)22)9-6-4-5-7-12(9)26-16/h8H,3-7H2,1-2H3,(H2,18,22)(H,19,23) |
Clé InChI |
MUUYAZHQVVYWOJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)C |
SMILES canonique |
CCOC(=O)C1=NN(C(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


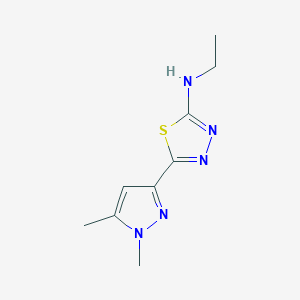

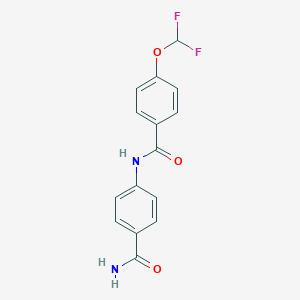
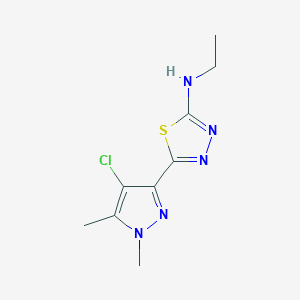
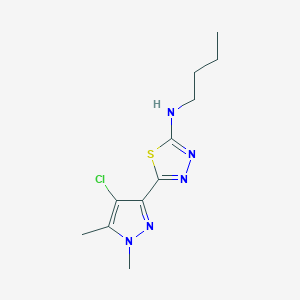
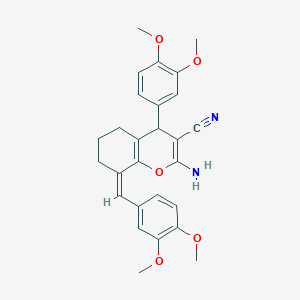
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-3-{4-nitro-1H-pyrazol-1-yl}propanamide](/img/structure/B279936.png)
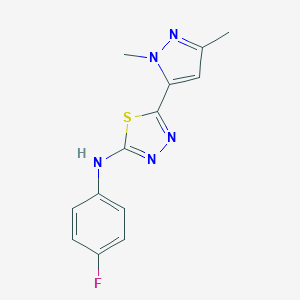
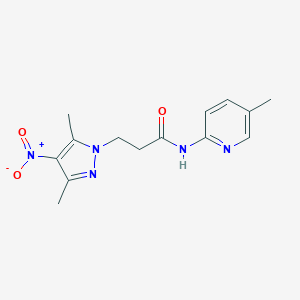
![2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B279941.png)
![N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279943.png)
![6-Amino-4-{5-[(2,6-dimethoxyphenoxy)methyl]-2,4-dimethylphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B279944.png)
